![molecular formula C22H18N2O2 B14546866 2-methoxy-4-[(E)-(3-phenylindol-1-yl)iminomethyl]phenol](/img/structure/B14546866.png)
2-methoxy-4-[(E)-(3-phenylindol-1-yl)iminomethyl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methoxy-4-[(E)-(3-phenylindol-1-yl)iminomethyl]phenol is a synthetic organic compound known for its unique chemical structure and potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a methoxy group, a phenylindole moiety, and an iminomethyl group attached to a phenol ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-4-[(E)-(3-phenylindol-1-yl)iminomethyl]phenol typically involves a multi-step process. One common method includes the condensation of 2-methoxy-4-formylphenol with 3-phenylindole in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting product is then purified using column chromatography to obtain the desired compound in high yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration can further improve the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-4-[(E)-(3-phenylindol-1-yl)iminomethyl]phenol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Electrophiles such as halogens, nitro groups, and alkyl groups.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Various substituted phenylindole derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-methoxy-4-[(E)-(3-phenylindol-1-yl)iminomethyl]phenol involves the inhibition of the signal transducer and activator of transcription 3 (STAT3) pathway. This compound binds to STAT3, preventing its activation and subsequent signaling. By inhibiting STAT3, the compound reduces the expression of pro-inflammatory genes and proteins, thereby exerting its anti-inflammatory and anti-arthritic effects .
Comparison with Similar Compounds
Similar Compounds
Phenol, 2-methoxy-4-(1-propenyl)-:
2-Methoxy-4-methylphenol:
Uniqueness
2-methoxy-4-[(E)-(3-phenylindol-1-yl)iminomethyl]phenol is unique due to the presence of the phenylindole moiety and the iminomethyl group, which confer distinct chemical and biological properties. Its ability to inhibit the STAT3 pathway sets it apart from other similar compounds, making it a promising candidate for therapeutic applications .
Properties
Molecular Formula |
C22H18N2O2 |
|---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
2-methoxy-4-[(E)-(3-phenylindol-1-yl)iminomethyl]phenol |
InChI |
InChI=1S/C22H18N2O2/c1-26-22-13-16(11-12-21(22)25)14-23-24-15-19(17-7-3-2-4-8-17)18-9-5-6-10-20(18)24/h2-15,25H,1H3/b23-14+ |
InChI Key |
IDNNYDSBKPKUST-OEAKJJBVSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/N2C=C(C3=CC=CC=C32)C4=CC=CC=C4)O |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NN2C=C(C3=CC=CC=C32)C4=CC=CC=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


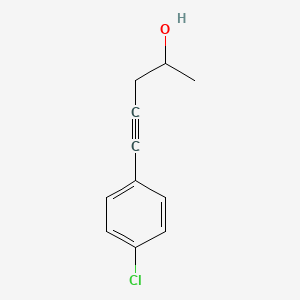
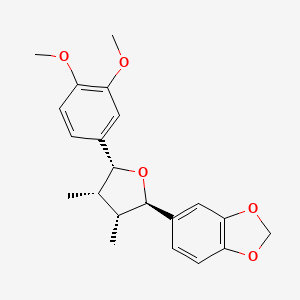
![1-Methyl-1,2,3,4-tetrahydropyridazino[1,2-b]phthalazine-6,11-dione](/img/structure/B14546800.png)

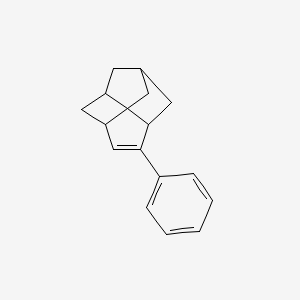
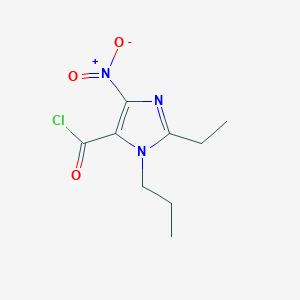
![2-[1-(3-Chloropropyl)pyridin-4(1H)-ylidene]-1H-indene-1,3(2H)-dione](/img/structure/B14546828.png)



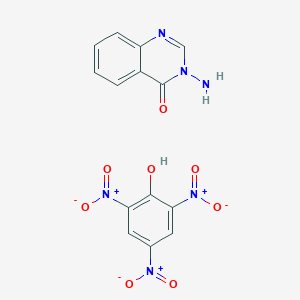
amino}pentan-1-OL](/img/structure/B14546880.png)
![7lambda~6~-Thiabicyclo[2.2.1]heptane-2,5,7,7-tetrone](/img/structure/B14546885.png)
![Cyclopentanone, 2,5-bis[(3,5-dibromo-2-hydroxyphenyl)methylene]-](/img/structure/B14546891.png)
